M-TriDAP

Description

Properties

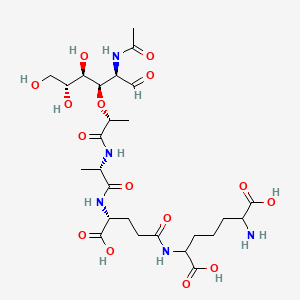

Molecular Formula |

C26H43N5O15 |

|---|---|

Molecular Weight |

665.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid |

InChI |

InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1 |

InChI Key |

VMWCJJZYTQZDJQ-IWAOCOHZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

M-TriDAP: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide containing diaminopimelic acid (DAP). It is a component of peptidoglycan, a major cell wall constituent of most bacteria, and is particularly abundant in Gram-negative bacteria. As an immunomodulatory molecule, this compound is recognized by the innate immune system, triggering a cascade of signaling events that lead to the production of inflammatory cytokines and the activation of host defense mechanisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling pathways involved, experimental protocols for its study, and quantitative data on its activity.

Core Mechanism of Action: NOD1/NOD2 Recognition and Downstream Signaling

This compound is primarily recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] To a lesser extent, it can also be sensed by NOD2.[1][2] This recognition initiates a signaling cascade that results in the activation of pro-inflammatory transcription factors.

The core signaling pathway is as follows:

-

Ligand Recognition: this compound, once inside the cell, is bound by the leucine-rich repeat (LRR) domain of NOD1 (and to a lesser extent, NOD2).

-

Conformational Change and Oligomerization: Ligand binding induces a conformational change in the NOD receptor, leading to its oligomerization.

-

Recruitment of RIP2: The activated NOD receptor recruits the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) via a homophilic interaction between their respective caspase activation and recruitment domains (CARD).

-

Signal Amplification: The recruitment of RIP2 leads to its autophosphorylation and subsequent polyubiquitination.

-

Activation of Downstream Pathways: Polyubiquitinated RIP2 acts as a scaffold to recruit and activate downstream signaling complexes, primarily the IKK complex (leading to NF-κB activation) and the TAK1 complex (leading to MAPK activation).

-

Gene Expression: The activation of NF-κB and MAPK pathways results in the translocation of these transcription factors to the nucleus and the subsequent expression of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[1][2]

Signaling Pathway Visualization

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular responses as reported in the literature.

| Cell Line | Readout | This compound Concentration | Result | Reference |

| A549 (Lung Epithelial) | IL-8+ cells (Flow Cytometry) | 50 µM | 3.35-fold increase compared to untreated control | [3] |

| A549 (Lung Epithelial) | ISG15 mRNA expression (qPCR) | Not Specified | 148-fold increase compared to untreated control at 8 hours | [4] |

| HEK293 | NF-κB activation (β-galactosidase reporter) | 0.5 µg/ml | Significant increase in NF-κB dependent gene expression | [5] |

| Cell Line | Readout | This compound Treatment | Result | Reference |

| A549-Dual | NF-κB pathway activation (QUANTI-Luc assay) | 24 hours | Activation of the NF-κB pathway | [4] |

| A549-Dual | ISRE pathway activation (QUANTI-Luc assay) | 24 hours | Activation of the ISRE pathway | [4] |

Experimental Protocols

NF-κB Activation in HEK-Blue™ hNOD1/hNOD2 Cells

This protocol describes the use of HEK-Blue™ hNOD1 or hNOD2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hNOD1 or HEK-Blue™ hNOD2 cells (InvivoGen)

-

DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, Pen-Strep (50 U/ml-50 µg/ml)

-

HEK-Blue™ Selection (InvivoGen)

-

This compound (InvivoGen, working concentration 100 ng/ml - 10 µg/ml)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Culture: Culture HEK-Blue™ hNOD1 or hNOD2 cells in growth medium supplemented with HEK-Blue™ Selection. Passage cells every 3-4 days.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells per well in 180 µl of growth medium.

-

Stimulation: Add 20 µl of this compound at various concentrations to the wells. Include a negative control (medium only) and a positive control (e.g., a known NOD1/2 agonist).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Add 180 µl of QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.

-

Transfer 20 µl of the cell culture supernatant from the stimulated plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

Caption: HEK-Blue™ NF-κB Reporter Assay Workflow.

Cytokine Quantification by ELISA

This protocol outlines the general steps for measuring this compound-induced cytokine production from immune or epithelial cells.

Materials:

-

Target cells (e.g., A549, THP-1, or primary macrophages)

-

Appropriate cell culture medium

-

This compound

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., human IL-8, TNF-α)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include a negative control (medium only).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a potent activator of the innate immune system, primarily through the NOD1 signaling pathway. Its ability to induce NF-κB and MAPK activation leads to the production of a range of inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's immunostimulatory activity. A thorough understanding of its mechanism of action is crucial for researchers and drug development professionals exploring its potential as a vaccine adjuvant, immunotherapeutic agent, or its role in infectious and inflammatory diseases.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. invivogen.com [invivogen.com]

- 3. biocompare.com [biocompare.com]

- 4. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response [mdpi.com]

- 5. A In Vitro and In Vivo Study of the Ability of NOD1 Ligands to Activate the Transcriptional Factor NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the M-TriDAP NOD1/NOD2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathway activated by MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), a key peptidoglycan fragment primarily from Gram-negative bacteria. This compound is a potent dual agonist for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2. Activation of these receptors by this compound initiates a signaling cascade crucial for the innate immune response to bacterial pathogens. This document details the core components of the pathway, the mechanism of activation, downstream signaling events including NF-κB and MAPK pathway activation, and the subsequent inflammatory and cellular responses. Furthermore, this guide provides detailed experimental protocols for studying this pathway and summarizes available quantitative data to facilitate research and development in immunology and drug discovery.

Introduction to this compound and the NOD1/NOD2 Signaling Pathway

This compound, a muramyl tripeptide containing meso-diaminopimelic acid (mDAP), is a crucial Pathogen-Associated Molecular Pattern (PAMP) recognized by the host's innate immune system.[1] It is a component of the cell wall of most Gram-negative and certain Gram-positive bacteria. Its detection by the cytosolic receptors NOD1 and NOD2 is a critical event in initiating an inflammatory response to bacterial infection.[1]

The NOD1/NOD2 signaling pathway is a cornerstone of intracellular bacterial sensing. Upon binding of this compound, NOD1 and NOD2 undergo a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This initiates a complex series of downstream signaling events, culminating in the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the components of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways leads to the production of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as the induction of autophagy.[1][2][3]

Core Signaling Pathway

The this compound-induced signaling cascade can be broken down into the following key steps:

-

Ligand Recognition: this compound enters the host cell cytoplasm and is recognized by the leucine-rich repeat (LRR) domains of NOD1 and, to a lesser degree, NOD2.[1]

-

Oligomerization and RIPK2 Recruitment: Ligand binding induces a conformational change in NOD1/NOD2, leading to their oligomerization through their nucleotide-binding domain (NBD). This oligomerization facilitates the recruitment of the downstream adaptor kinase RIPK2 via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions.[4][5][6][7]

-

RIPK2 Ubiquitination: Following its recruitment, RIPK2 is extensively post-translationally modified, most notably through ubiquitination. A key E3 ligase involved in this process is XIAP (X-linked inhibitor of apoptosis protein), which catalyzes the formation of K63-linked polyubiquitin chains on RIPK2. Other E3 ligases such as cIAP1, cIAP2, and LUBAC (Linear Ubiquitin Chain Assembly Complex) also contribute to this process, generating a scaffold for the recruitment of downstream signaling complexes.[6][7]

-

Activation of Downstream Kinases: The polyubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex.

-

NF-κB and MAPK Pathway Activation:

-

NF-κB Pathway: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6]

-

MAPK Pathway: The TAK1 complex, in turn, phosphorylates and activates the upstream kinases of the MAPK pathways, leading to the phosphorylation and activation of p38, ERK (Extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase). These activated MAPKs then phosphorylate various transcription factors, further contributing to the inflammatory response.[2]

-

-

Cellular Responses: The culmination of this signaling cascade is the production of pro-inflammatory cytokines (TNF-α, IL-6), chemokines (IL-8), and antimicrobial peptides, as well as the induction of autophagy, all of which contribute to the host's defense against bacterial infection.

Quantitative Data

The following table summarizes available quantitative data related to the this compound NOD1/NOD2 signaling pathway.

| Parameter | Agonist | Receptor | Value | Cell Type/System | Reference |

| Working Concentration | This compound | NOD1/NOD2 | 100 ng/mL - 10 µg/mL | HEK-Blue™ NOD1/NOD2 Cells | [1] |

| Working Concentration | Tri-DAP | NOD1 | 100 ng - 10 µg/ml | HEK-Blue™ NOD1 Cells | [8] |

| IL-8 Production | This compound | NOD1/NOD2 | Dose-dependent increase | Human Lung Epithelial A549 Cells | [9] |

| IL-6 Production | Tri-DAP | NOD1 | Dose-dependent increase | Human Periodontal Ligament Cells | [2] |

| IL-8 Production | Tri-DAP | NOD1 | Dose-dependent increase | Human Periodontal Ligament Cells | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound NOD1/NOD2 signaling pathway.

NF-κB Reporter Assay (SEAP or Luciferase)

This assay is used to quantify the activation of the NF-κB pathway upon this compound stimulation.

-

Cell Lines:

-

HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen): These cells stably express human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

-

HEK293T or A549 cells co-transfected with a NOD1/NOD2 expression vector and a luciferase reporter plasmid containing NF-κB binding sites.

-

-

Protocol (HEK-Blue™ Cells):

-

Plate HEK-Blue™ hNOD1 or hNOD2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium.

-

Remove the old medium from the cells and add 180 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

To measure SEAP activity, add 20 µL of the cell supernatant to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

-

Protocol (Luciferase Assay):

-

Co-transfect HEK293T or A549 cells with a NOD1/NOD2 expression plasmid, an NF-κB luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.

-

24 hours post-transfection, seed the cells into a 96-well plate.

-

Stimulate the cells with this compound as described above.

-

After 6-8 hours of stimulation, lyse the cells and measure luciferase and Renilla activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Co-immunoprecipitation (Co-IP) for NOD1/RIPK2 Interaction

This protocol is designed to demonstrate the physical interaction between NOD1 and RIPK2 following this compound stimulation.

-

Materials:

-

Cell line expressing tagged versions of NOD1 (e.g., FLAG-NOD1) and RIPK2 (e.g., HA-RIPK2).

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Anti-FLAG antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Elution buffer (e.g., 2x Laemmli buffer).

-

-

Protocol:

-

Plate cells and stimulate with this compound (e.g., 1 µg/mL) for 30-60 minutes. Include an unstimulated control.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

-

Elute the protein complexes by boiling the beads in 2x Laemmli buffer for 5 minutes.

-

Analyze the eluates by Western blotting using anti-HA (for RIPK2) and anti-FLAG (for NOD1) antibodies.

-

Western Blotting for Phosphorylated MAPK and IκBα

This protocol allows for the detection of activated MAPK pathway components (p-p38, p-ERK, p-JNK) and the degradation of IκBα, a marker of NF-κB activation.

-

Protocol:

-

Stimulate cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

-

Incubate the membrane with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, or IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading, strip the membrane and re-probe with antibodies against total p38, total ERK, total JNK, or a loading control like β-actin.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound NOD1/NOD2 Signaling Pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating this compound signaling.

Conclusion

The this compound NOD1/NOD2 signaling pathway is a critical component of the innate immune response to a broad range of bacteria. A thorough understanding of this pathway is essential for the development of novel therapeutics for infectious and inflammatory diseases. This technical guide provides a detailed overview of the core signaling cascade, quantitative data, and robust experimental protocols to aid researchers in their investigation of this important immunological pathway. The provided diagrams offer a clear visual representation of the signaling events and a logical workflow for experimental design. Further research into the nuances of this pathway, including the precise roles of different E3 ligases and the interplay with other signaling networks, will undoubtedly reveal new avenues for therapeutic intervention.

References

- 1. invivogen.com [invivogen.com]

- 2. NOD1 and NOD2 stimulation triggers innate immune responses of human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. XIAP mediates NOD signaling via interaction with RIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription of NOD1 and NOD2 and their interaction with CARD9 and RIPK2 in IFN signaling in a perciform fish, the Chinese perch, Siniperca chuatsi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. invivogen.com [invivogen.com]

- 9. mdpi.com [mdpi.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

M-TriDAP and innate immunity

An In-depth Technical Guide to M-TriDAP and Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a protective response. Among the cytosolic PRRs, the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2 are critical for sensing bacterial peptidoglycan (PGN) fragments. MurNAc-L-Ala-γ-D-Glu-mDAP (this compound) is a PGN-derived motif, predominantly found in Gram-negative bacteria, that serves as a potent activator of this surveillance system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the signaling pathways it triggers, quantitative data on its activity, and key experimental protocols for its study. This document is intended to serve as a core resource for professionals engaged in immunology research and the development of novel immunomodulatory therapeutics.

Introduction to this compound and Innate Immunity

The innate immune system provides the first line of defense against pathogens. Unlike the adaptive immune system, it relies on germline-encoded PRRs to recognize pathogen-associated molecular patterns (PAMPs). This recognition is fundamental to triggering inflammatory responses, clearing infections, and shaping the subsequent adaptive immune response.[1][2]

The Role of NOD-Like Receptors in Cytosolic Surveillance

NOD1 (also known as CARD4) and NOD2 (CARD15) are key intracellular PRRs that belong to the NLR family.[3] They survey the cytoplasm for the presence of specific PGN substructures derived from bacterial cell walls. While NOD1 is ubiquitously expressed, NOD2 expression is more restricted to immune cells like monocytes, macrophages, and dendritic cells.[4]

-

NOD1 primarily recognizes the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is characteristic of PGN from Gram-negative bacteria and certain Gram-positive bacteria.[5][6][7]

-

NOD2 recognizes the muramyl dipeptide (MDP) motif, which is a common component of PGN in both Gram-positive and Gram-negative bacteria.[3][5]

Activation of these receptors is crucial for mounting an effective immune response against intracellular or invasive bacteria.

This compound: A Key Bacterial Peptidoglycan Motif

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide containing the essential DAP moiety.[8] It is a breakdown product of PGN, primarily from Gram-negative bacteria. Structurally, it is composed of an N-acetylmuramic acid (MurNAc) sugar linked to a three-amino-acid peptide stem (L-Alanine, D-Glutamic acid, and meso-diaminopimelic acid). Due to this structure, this compound is recognized as a potent dual agonist for both NOD1 and, to a lesser extent, NOD2.[8]

| This compound Chemical Properties | |

| Full Name | N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid |

| Synonym | DAP-containing muramyl tripeptide |

| Molecular Formula | C₂₆H₄₃N₅O₁₅ |

| Molecular Weight | 665.64 g/mol |

| Source | Typically synthetic for research purposes.[8] |

| Solubility | Water |

Molecular Recognition and Signaling Pathways

Recognition of this compound by NOD1 and NOD2

Upon entering the cell cytoplasm, this compound is directly recognized by the leucine-rich repeat (LRR) domain of NOD1 and NOD2.[9] This ligand binding induces a conformational change in the NOD protein, leading to its oligomerization via the central NACHT domain.[4] While this compound can activate both receptors, it is considered a primary NOD1 agonist. The binding affinity of the closely related molecule, L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), to NOD1 has been measured in the low micromolar range (~35 µM), suggesting a direct and specific interaction.[5]

The Canonical NF-κB and MAPK Activation Pathways

The activation of NOD1/2 by this compound initiates a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. This process is primarily mediated by the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[7][8]

-

RIP2 Recruitment: The activated and oligomerized NOD receptor recruits RIP2 through a homotypic CARD-CARD interaction.[4][5]

-

Signal Complex Formation: RIP2 associates with other signaling molecules, including the TAK1 complex.[9]

-

Pathway Activation: This complex activates two principal downstream pathways:

-

NF-κB Pathway: The signalosome activates the IKK complex (IKKα, IKKβ, NEMO), which phosphorylates the inhibitor of κB (IκBα).[8][9] This targets IκBα for degradation, allowing the NF-κB transcription factor (p50/p65) to translocate to the nucleus and drive the expression of inflammatory genes.[9][10]

-

MAPK Pathway: The complex also activates mitogen-activated protein kinases (MAPKs), including p38 and ERK.[10] This leads to the activation of other transcription factors like AP-1, which cooperate with NF-κB to regulate the inflammatory response.[9]

-

The ultimate outcome is the transcription and secretion of key inflammatory mediators, such as TNF-α, IL-6, and IL-8.[8][10]

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified across various experimental systems, providing valuable data for researchers. A typical working concentration for in vitro cell-based assays ranges from 100 ng/mL to 10 µg/mL.[8]

Receptor Activation and Downstream Signaling

This compound's potency is often compared to other well-characterized NOD agonists. Studies show it induces NF-κB activation at levels similar to Tri-DAP, a potent and specific NOD1 agonist.[8]

| Parameter | Agonist | Observation | Cell System | Reference |

| NF-κB Activation | This compound vs. Tri-DAP | Induces NF-κB at similar levels. | HEK-Blue™ NOD1/2 Cells | [8] |

| IκBα Phosphorylation | This compound | Induces phosphorylation, peaking at 30 min. | PDL Cells | [10] |

| p38/ERK Phosphorylation | This compound | Induces phosphorylation. | PDL Cells | [10] |

Cytokine and Chemokine Production

The functional consequence of this compound-induced signaling is the robust production of immune mediators.

| Parameter | Agonist / Concentration | Fold Increase / Effect | Cell System | Reference |

| IL-8+ Cells | This compound (50 µM) | 3.35-fold increase vs. untreated control. | A549 Lung Epithelial Cells | [11] |

| IL-8 mRNA | This compound | 1.71-fold increase vs. untreated control. | A549-Dual Cells | [12] |

| ISG15 mRNA | This compound | 148-fold increase vs. untreated control. | A549-Dual Cells | [12] |

| IL-6 & IL-8 Production | This compound | Dose-dependent increase. | PDL Cells | [10] |

Comparative Agonist Potency

Comparing the effects of different NOD agonists is crucial for dissecting the specific roles of NOD1 and NOD2.

| Parameter | Agonist Comparison | Finding | Cell System / Model | Reference |

| Anti-SARS-CoV-2 Activity | TriDAP (NOD1) vs. This compound (NOD1/2) | TriDAP showed a 4-fold higher antiviral potency (EC50). | A549-Dual Cells | [12] |

| Anti-SARS-CoV-2 Inhibition | This compound | Reached up to 57% inhibition of infection. | A549-Dual Cells | [12] |

| Anti-SARS-CoV-2 Activity | This compound vs. MDP (NOD2) | This compound was significantly more potent. | A549-Dual Cells | [12] |

| IL-6 & IL-8 Production | Tri-DAP vs. MDP | Tri-DAP induced a greater response than MDP. | PDL Cells | [10] |

Key Experimental Protocols for Studying this compound

Investigating the effects of this compound requires robust and reproducible experimental methods. Below are protocols for key assays used to characterize its activity.

Protocol: Measuring NOD1/NOD2 Activation using HEK-Blue™ Reporter Cells

This commercially available assay system provides a simple and sensitive method to quantify the activation of NOD1 or NOD2 pathways by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene placed under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Maintain HEK-Blue™ NOD1 or HEK-Blue™ NOD2 cells according to the manufacturer's specifications.

-

Seeding: Plate cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

-

Stimulation: Add this compound at desired concentrations (e.g., 100 ng/mL to 10 µg/mL) to the wells. Include a negative control (medium only) and a positive control (e.g., Tri-DAP for NOD1, MDP for NOD2).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in 5% CO₂.

-

Detection:

-

Transfer a small volume (e.g., 20 µL) of supernatant from each well to a new 96-well plate.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Incubate at 37°C for 1-3 hours.

-

-

Quantification: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 5. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. invivogen.com [invivogen.com]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. NOD1 and NOD2 stimulation triggers innate immune responses of human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response [mdpi.com]

M-TriDAP: A Technical Guide to Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a potent immunostimulatory molecule derived from the peptidoglycan of Gram-negative bacteria. As a synthetic analog of a natural pathogen-associated molecular pattern (PAMP), this compound is a critical tool for research into innate immunity. This document provides a comprehensive technical overview of the structure, function, and signaling pathways associated with this compound, intended for professionals in immunology, drug development, and related scientific fields.

Chemical Structure and Properties

This compound, or N-acetylmuramyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a muramyl tripeptide. It is a synthetic, sterile, and lyophilized powder that is soluble in water.[1][2]

| Property | Value |

| Chemical Formula | C26H43N5O15[1] |

| Molecular Weight | 665.64 g/mol [1] |

| Synonyms | DAP-containing muramyl tripeptide, MurNAc-L-Ala-γ-D-Glu-mDAP[1] |

| Source | Synthetic[1] |

| Working Concentration | 100 ng/mL - 10 µg/mL[1] |

Core Function: A Dual Agonist of NOD1 and NOD2

This compound functions as an agonist for two key intracellular pattern recognition receptors (PRRs) of the Nod-like receptor (NLR) family: NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) and, to a lesser extent, NOD2.[1] These receptors are crucial components of the innate immune system, responsible for detecting bacterial peptidoglycan fragments within the cytoplasm of host cells.

The this compound Signaling Cascade

Upon recognition by NOD1 or NOD2, this compound triggers a downstream signaling cascade that culminates in the activation of pro-inflammatory transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the activation of MAPKs (mitogen-activated protein kinases).[4]

The central adapter protein in this pathway is the serine/threonine kinase RIPK2 (Receptor-interacting serine/threonine-protein kinase 2), also known as RICK.[1][4] Ligand-bound NOD1/NOD2 oligomerizes and recruits RIPK2 via homotypic CARD-CARD interactions.[4] This recruitment leads to the polyubiquitination of RIPK2, a critical step for the recruitment and activation of downstream kinases, including the TAK1 complex and the IKK complex.[5] The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and antimicrobial peptides.[4]

Quantitative Effects on Gene Expression

This compound stimulation leads to a significant upregulation of various immune-related genes. The extent of this upregulation can be quantified using techniques such as quantitative PCR (qPCR) and ELISA.

| Gene/Protein | Cell Type | Fold Increase/Effect | Reference |

| ISG15 | Lung Epithelial Cells | 148-fold increase compared to non-detected | [6] |

| IL-8 | Lung Epithelial Cells | Dose-dependent increase in IL-8 positive cells | [6] |

| NF-κB Activation | HEK-Blue™ Cells | Similar levels to Tri-DAP | [1] |

Experimental Protocols

The activity of this compound is commonly assessed using engineered cell lines that report on the activation of the NF-κB pathway. A widely used system is the HEK-Blue™ NOD1/NOD2 cell lines.

HEK-Blue™ NOD1/NOD2 Reporter Gene Assay

This assay utilizes HEK293 cells that are stably transfected with human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NOD1 or NOD2 by this compound leads to the secretion of SEAP into the cell culture supernatant, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hNOD1 or hNOD2 cells

-

Appropriate cell culture medium and supplements

-

This compound solution

-

HEK-Blue™ Detection medium or QUANTI-Blue™ Solution

-

96-well plate

-

Spectrophotometer

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hNOD1 or hNOD2 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.

-

Stimulation: Add this compound at various concentrations to the appropriate wells. Include positive and negative controls.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

For HEK-Blue™ Detection: Add the detection medium to the wells and incubate for 1-4 hours at 37°C.

-

For QUANTI-Blue™ Solution: Transfer a sample of the cell culture supernatant to a new 96-well plate, add QUANTI-Blue™ Solution, and incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

Applications in Research and Drug Development

This compound is an invaluable tool for a variety of research applications:

-

Dissecting Innate Immune Pathways: As a specific agonist for NOD1 and NOD2, this compound allows for the detailed study of the signaling cascades downstream of these receptors.

-

Adjuvant Development: The immunostimulatory properties of this compound make it a candidate for use as a vaccine adjuvant to enhance adaptive immune responses.

-

Screening for Inhibitors: this compound can be used in high-throughput screening assays to identify small molecule inhibitors of the NOD1/NOD2 signaling pathway, which may have therapeutic potential in inflammatory diseases.[7]

-

Modeling Inflammatory Diseases: this compound can be used to induce inflammatory responses in vitro and in vivo to study the pathogenesis of diseases with an inflammatory component.

Conclusion

This compound is a well-characterized and potent modulator of the innate immune system. Its ability to specifically activate the NOD1 and NOD2 pathways provides researchers with a powerful tool to investigate fundamental aspects of host-pathogen interactions and to explore new therapeutic strategies for infectious and inflammatory diseases. The detailed understanding of its structure, function, and signaling pathways, as outlined in this guide, is essential for its effective application in scientific research and drug development.

References

- 1. invivogen.com [invivogen.com]

- 2. invivogen.com [invivogen.com]

- 3. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

M-TriDAP: A Technical Guide to a Dual NOD1/NOD2 Agonist

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), a muramyl tripeptide containing meso-diaminopimelic acid (mDAP), is a key component of peptidoglycan (PGN) found predominantly in the cell walls of Gram-negative bacteria.[1] As an intracellular pathogen-associated molecular pattern (PAMP), this compound is recognized by the cytosolic pattern recognition receptors (PRRs) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1][2] This dual agonism positions this compound as a significant immunomodulator, capable of initiating potent innate immune responses. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and methodologies for its study, tailored for professionals in immunology and drug development.

Core Concepts: NOD1 and NOD2 Recognition

NOD1 and NOD2 are members of the NOD-like receptor (NLR) family, playing a crucial role in the intracellular surveillance of bacterial components.[3] Their activation by specific PGN fragments triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an effective immune response.[4]

-

NOD1 primarily recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a dipeptide characteristic of Gram-negative bacteria.[5]

-

NOD2 recognizes muramyl dipeptide (MDP), a motif present in the PGN of nearly all bacteria.[6]

This compound, containing the core iE-DAP structure within a larger muramyl tripeptide, is a potent activator of NOD1 and also demonstrates activity on NOD2.[1][7]

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid, DAP-containing muramyl tripeptide |

| Chemical Formula | C₂₆H₄₃N₅O₁₅ |

| Molecular Weight | 665.64 g/mol |

| Source | Synthetic |

| Appearance | Lyophilized powder |

| Solubility | Water |

Signaling Pathways Activated by this compound

Upon recognition by NOD1 and/or NOD2 in the cytoplasm, this compound induces a conformational change in the receptor, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK).[1][4] This interaction, mediated by CARD-CARD homotypic interactions, is a central event in NOD signaling.[8] Activation of RIPK2 initiates downstream signaling cascades, primarily culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[4][9]

Activated NF-κB translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines such as TNF-α, IL-6, and IL-8.[1][4]

This compound Induced NOD1/NOD2 Signaling

Caption: this compound signaling through NOD1 and NOD2.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the immunostimulatory activity of this compound.

Table 1: NF-κB Activation in Response to NOD Agonists

| Cell Line | Agonist | Concentration | NF-κB Activation (Fold Increase vs. Control) | Reference |

| A549-Dual™ | This compound | 50 µM | Significant Increase (p < 0.05) | [10] |

| A549-Dual™ | TriDAP | 50 µM | Significant Increase (p < 0.05) | [10] |

| A549-Dual™ | MDP | 50 µM | Weaker Activation vs. Control (p < 0.05) | [10] |

Table 2: Cytokine and Interferon-Stimulated Gene (ISG) Induction

| Cell Line | Agonist | Concentration | Measured Endpoint | Fold Increase vs. Control | Reference |

| A549 | This compound | 50 µM | IL-8+ cells | 3.35 | [10] |

| A549 | TriDAP | 50 µM | IL-8+ cells | 3.29 | [10] |

| A549 | This compound | Not Specified | ISG15 mRNA (8h) | 148 | [1] |

| A549 | This compound | Not Specified | IL-8 mRNA (8h) | 1.71 | [10] |

| A549 | TriDAP | Not Specified | IL-8 mRNA (8h) | 1.68 | [10] |

Experimental Protocols

Assessment of NOD1/NOD2 Activation using HEK-Blue™ Reporter Cells

This protocol describes a method to quantify the activation of NOD1 and NOD2 by this compound using HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound (InvivoGen, Cat. No. tlrl-mtd)

-

Control agonists (e.g., Tri-DAP for NOD1, MDP for NOD2)

-

Endotoxin-free water

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hNOD1 and hNOD2 cells according to the supplier's instructions.

-

On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of 2.8 x 10⁵ cells/mL.

-

-

Agonist Preparation:

-

Reconstitute lyophilized this compound and control agonists in endotoxin-free water to a stock concentration of 1 mg/mL.

-

Prepare serial dilutions of the agonists in cell culture medium. A typical working concentration range for this compound is 100 ng/mL to 10 µg/mL.[2]

-

-

Assay Protocol:

-

Add 20 µL of each agonist dilution to the wells of a 96-well plate. Include a negative control (medium only).

-

Add 180 µL of the cell suspension to each well (final volume 200 µL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Measurement of SEAP Activity:

-

Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

The SEAP activity, which correlates with NF-κB activation, is proportional to the OD reading.

-

Experimental Workflow for NOD Activation Assay

Caption: A typical experimental workflow.

Quantification of Cytokine Production by ELISA

This protocol provides a general framework for measuring cytokine (e.g., IL-8, TNF-α, IL-6) secretion from immune cells (e.g., human PBMCs, THP-1 monocytes) in response to this compound stimulation.

Materials:

-

Immune cells of interest (e.g., THP-1 monocytes, primary PBMCs)

-

Complete cell culture medium

-

This compound

-

LPS (as a positive control for TLR activation)

-

24-well or 96-well cell culture plates

-

Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density (e.g., 5 x 10⁵ to 1 x 10⁶ cells/mL) in culture plates.

-

Allow cells to adhere or stabilize for a few hours or overnight.

-

-

Cell Stimulation:

-

Prepare dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and replace it with medium containing the different concentrations of this compound or controls.

-

Incubate for a predetermined time, which may vary depending on the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-8).[11]

-

-

Sample Collection:

-

Centrifuge the plates to pellet the cells.

-

Carefully collect the culture supernatants, avoiding disturbance of the cell pellet.

-

Supernatants can be used immediately or stored at -80°C for later analysis.

-

-

ELISA Protocol:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding standards and samples (supernatants).

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-enzyme conjugate (e.g., HRP).

-

Adding a substrate and stopping the reaction.

-

Reading the absorbance on a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known standards.

-

Calculate the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound is a valuable tool for studying the innate immune responses mediated by NOD1 and NOD2. Its ability to potently activate NF-κB and induce the production of key pro-inflammatory cytokines makes it a relevant molecule for research in infectious diseases, vaccine adjuvant development, and inflammatory disorders. The experimental protocols provided in this guide offer a starting point for the characterization of this compound's activity and the elucidation of its role in various biological contexts. Further research, particularly focusing on the precise quantification of its binding affinities and activation potentials for both NOD1 and NOD2, will continue to refine our understanding of this important immunomodulator.

References

- 1. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Frontiers | IL-6 and TNFα Drive Extensive Proliferation of Human Tregs Without Compromising Their Lineage Stability or Function [frontiersin.org]

- 4. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]

- 5. invivogen.com [invivogen.com]

- 6. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

- 9. invivogen.com [invivogen.com]

- 10. mdpi.com [mdpi.com]

- 11. Kinetics of TNF, IL-6, and IL-8 gene expression in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the M-TriDAP-Mediated Activation of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP) is a crucial component of peptidoglycan from Gram-negative and certain Gram-positive bacteria. As a pathogen-associated molecular pattern (PAMP), it is a potent activator of the host's innate immune system. This compound is primarily recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), and to a lesser extent, NOD2.[1] This recognition event initiates a well-defined signaling cascade that culminates in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor. NF-κB is a master regulator of inflammation, immunity, and cell survival, controlling the expression of numerous genes encoding cytokines, chemokines, and other inflammatory mediators. Understanding the precise molecular mechanisms of the this compound signaling pathway is critical for developing novel therapeutics for infectious and inflammatory diseases. This guide provides a detailed overview of the core signaling pathway, quantitative data on agonist and inhibitor activities, and comprehensive experimental protocols for studying this essential innate immune response.

The Core Signaling Pathway: From Recognition to Gene Transcription

The activation of NF-κB by this compound is a multi-step process involving receptor oligomerization, protein-protein interactions, and a series of post-translational modifications, primarily ubiquitination and phosphorylation.

Step 1: Ligand Recognition and Receptor Activation Cytosolic this compound binds to the leucine-rich repeat (LRR) domain of NOD1 (and to a lesser extent NOD2). This interaction induces a conformational change in NOD1, leading to its self-oligomerization.

Step 2: Recruitment of RIPK2 The activated, oligomerized NOD1 recruits the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RICK), through a homotypic interaction between their respective Caspase Activation and Recruitment Domains (CARD).[1]

Step 3: RIPK2 Ubiquitination - The Central Signaling Hub Recruitment to the NOD1 complex leads to the polyubiquitination of RIPK2. This is a critical regulatory step mediated by several E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitors of apoptosis proteins 1 and 2 (cIAP1/2). These ligases primarily attach lysine 63 (K63)-linked and linear (M1)-linked polyubiquitin chains to RIPK2. This ubiquitination does not target RIPK2 for proteasomal degradation but instead creates a scaffold for the assembly of downstream signaling complexes.

Step 4: Assembly of the TAK1 and IKK Complexes The polyubiquitin chains on RIPK2 serve as a docking platform for the TGF-β-activated kinase 1 (TAK1) complex, which consists of TAK1 and the TAK1-binding proteins TAB2 and TAB3. Concurrently, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB Essential Modulator or IKKγ), is also recruited to this signaling hub, a process facilitated by NEMO's affinity for polyubiquitin chains.

Step 5: IKK Activation and IκBα Phosphorylation Once in proximity, TAK1 phosphorylates and activates the IKKβ subunit within the IKK complex. The activated IKK complex then phosphorylates the inhibitory protein, IκBα, on specific serine residues.

Step 6: IκBα Degradation and NF-κB Release Phosphorylated IκBα is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, which catalyzes its K48-linked polyubiquitination. This modification marks IκBα for rapid degradation by the 26S proteasome.

Step 7: NF-κB Nuclear Translocation and Gene Activation The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically composed of p50 and p65/RelA subunits), which was previously held inactive in the cytoplasm. The freed NF-κB complex translocates into the nucleus, where it binds to specific κB sites in the promoter and enhancer regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and other immune response genes.

References

The Role of M-TriDAP in Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide component of peptidoglycan from Gram-negative bacteria that plays a significant role in initiating the innate immune response. As a potent agonist for both Nucleotide-binding Oligomerization Domain 1 (NOD1) and, to a lesser extent, NOD2, this compound triggers intracellular signaling cascades that culminate in the production of a variety of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanisms of this compound-induced cytokine production, detailed experimental protocols for its study, and quantitative data on its effects.

Introduction

The innate immune system relies on a class of pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). This compound is a PAMP recognized by the intracellular PRRs NOD1 and NOD2.[1][2] This recognition is a critical event in the host's defense against bacterial pathogens, leading to the activation of downstream signaling pathways and the subsequent expression of genes involved in inflammation and immunity. The primary outcome of this compound stimulation is the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β). Understanding the intricate role of this compound in this process is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases.

This compound Signaling Pathway

Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domains of NOD1 and NOD2.[3] This binding event induces a conformational change in the NOD proteins, leading to their oligomerization via their central nucleotide-binding (NACHT) domains.[4] The activated NOD proteins then recruit the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK) through homotypic CARD-CARD interactions.[1][2][5]

The recruitment and subsequent polyubiquitination of RIPK2 are pivotal for the downstream signaling cascade.[5] Activated RIPK2 serves as a scaffold to assemble a larger signaling complex that includes the TAK1 kinase complex and the IKK (IκB kinase) complex.[6] This leads to the activation of two major signaling pathways:

-

NF-κB Pathway: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes.[1][2][5]

-

MAPK Pathway: The TAK1 complex also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation and activation of kinases such as p38, JNK, and ERK.[4] These activated MAPKs, in turn, phosphorylate and activate other transcription factors, including AP-1, which also contribute to the expression of inflammatory genes.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOD1/2 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

M-TriDAP and RIP2 Kinase Signaling: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the signaling pathway initiated by the bacterial peptidoglycan component, MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), through the activation of RIP2 kinase. This document is intended for researchers, scientists, and drug development professionals interested in the fields of immunology, inflammation, and therapeutic development targeting innate immune pathways.

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a rapid inflammatory response. Among these, the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are crucial cytosolic sensors of bacterial components. This compound, a fragment of peptidoglycan primarily from Gram-negative bacteria, is a potent activator of this pathway. It is recognized by the intracellular sensors NOD1 and, to a lesser extent, NOD2.[1] This recognition event triggers a signaling cascade that is critically dependent on the serine/threonine/tyrosine kinase, Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK.

The NOD1/2-RIP2 signaling axis is a key player in host defense against bacterial pathogens. However, its dysregulation has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This guide will detail the core components of the this compound induced RIP2 signaling pathway, present quantitative data on molecular interactions and cellular responses, provide detailed experimental protocols for studying this pathway, and visualize the key processes through signaling and workflow diagrams.

The Core Signaling Pathway

The activation of RIP2 kinase by this compound is a multi-step process involving protein-protein interactions, post-translational modifications, and the assembly of a large signaling complex.

2.1. Ligand Recognition and Receptor Oligomerization: this compound enters the host cell cytoplasm and is recognized by the leucine-rich repeat (LRR) domain of NOD1 and NOD2.[2] This binding event is thought to induce a conformational change in the NOD receptor, leading to its oligomerization.

2.2. Recruitment and Activation of RIP2: The oligomerized NOD receptor recruits RIP2 through a homotypic interaction between their respective caspase activation and recruitment domains (CARDs).[3] This interaction is a critical step for signal transduction. Upon recruitment, RIP2 undergoes autophosphorylation and ubiquitination, processes that are essential for its function as a signaling scaffold.

2.3. Downstream Signal Propagation: Ubiquitinated RIP2 serves as a platform for the recruitment of downstream signaling molecules, including the TAK1 kinase complex and the IκB kinase (IKK) complex. This leads to the activation of two major signaling pathways:

-

NF-κB Pathway: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB transcription factors to the nucleus. Nuclear NF-κB then drives the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

MAPK Pathway: The TAK1 complex also activates the mitogen-activated protein kinase (MAPK) cascades, including JNK, p38, and ERK. These pathways contribute to the inflammatory response by regulating the expression of various genes and post-translationally modifying key inflammatory proteins.

2.4. Cytokine Production: The ultimate outcome of this compound-induced RIP2 signaling is the production and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play central roles in orchestrating the inflammatory response.[1]

Quantitative Data

This section summarizes key quantitative data related to the this compound-RIP2 signaling pathway. While precise binding affinities for this compound are not extensively reported, related compounds and protein-protein interactions provide valuable insights.

Table 1: Binding Affinities (Kd)

| Interacting Molecules | Affinity (Kd) | Method |

| NOD1 (LRR domain) - Tri-DAP | ~35 µM | Not specified |

| NOD2 - Muramyl Dipeptide (MDP) | 51 ± 18 nM | Surface Plasmon Resonance |

| NOD2 CARDs (intramolecular) | ~1 µM | Isothermal Titration Calorimetry |

| NOD2 CARDs - RIP2 CARD | 12.37 ± 0.58 µM | Not specified |

Note: Data for this compound binding to NOD1/2 is limited. The affinity of the related NOD1 agonist Tri-DAP is provided for context.[2] The affinity for the NOD2-RIP2 CARD interaction was determined for the tandem CARDs of NOD2.[4][5]

Table 2: IC50 Values of Selected RIP2 Kinase Inhibitors

| Inhibitor | IC50 (nM) | Assay Type |

| GSK583 | 8.0 | MDP-stimulated TNF-α production (human monocytes) |

| WEHI-345 | 130 | ATP binding pocket of RIP2 |

| Ponatinib | 2.5 | ADP-Glo assay |

| Regorafenib | Not specified | Thermal Shift Assay |

This table provides examples of RIP2 inhibitors and their potencies. The development of specific and potent RIP2 inhibitors is an active area of research.

Table 3: this compound Dose-Dependent Cytokine Release

| Cell Type | Cytokine | This compound Concentration | Fold Increase (vs. control) |

| A549 Lung Epithelial Cells | IL-8 | 50 µM | ~3.35 |

| A549 Lung Epithelial Cells | ISG15 | 50 µM | ~148 |

| Peripheral Blood Mononuclear Cells | IL-1β | 10 µg/mL | Significant increase |

| Peripheral Blood Mononuclear Cells | TNF-α | 10 µg/mL | Significant increase |

| Peripheral Blood Mononuclear Cells | IL-6 | 10 µg/mL | Significant increase |

Data compiled from studies on human cell lines. The magnitude of the response can vary depending on the cell type and experimental conditions.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-RIP2 signaling pathway.

4.1. NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB pathway in response to this compound stimulation.

-

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by a luminometer.

-

Materials:

-

HEK293 cells stably expressing NOD1 or NOD2

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed HEK293-NOD1/2 cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter and control plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control.

-

Incubate the cells for 6-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of NF-κB activity relative to the vehicle control.

-

4.2. Co-Immunoprecipitation (Co-IP) of NOD1/2 and RIP2

This technique is used to demonstrate the physical interaction between NOD1 or NOD2 and RIP2.

-

Principle: An antibody specific to a "bait" protein (e.g., NOD1) is used to pull down the protein from a cell lysate. If another protein ("prey," e.g., RIP2) is interacting with the bait, it will also be pulled down and can be detected by Western blotting.

-

Materials:

-

Cells expressing tagged versions of NOD1/2 and RIP2 (e.g., FLAG-NOD1 and HA-RIP2)

-

Lysis buffer

-

Antibody against the tag of the bait protein (e.g., anti-FLAG antibody)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibody against the tag of the prey protein (e.g., anti-HA antibody) for Western blotting

-

-

Protocol:

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-FLAG antibody overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect RIP2. An input control (a small fraction of the initial lysate) should be run in parallel.

-

4.3. In Vitro RIP2 Kinase Assay

This assay measures the kinase activity of RIP2.

-

Principle: Recombinant RIP2 is incubated with a substrate (e.g., myelin basic protein, MBP) and ATP. The amount of phosphorylated substrate is then quantified, often using a phosphospecific antibody or by measuring the amount of ADP produced.

-

Materials:

-

Recombinant active RIP2 kinase

-

MBP substrate

-

Kinase reaction buffer

-

ATP

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

-

-

Protocol:

-

Set up the kinase reaction in a 96-well plate by adding the kinase reaction buffer, recombinant RIP2, and MBP.

-

To test inhibitors, pre-incubate the kinase with the compound for a defined period.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's protocol. This involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which is then used in a luciferase reaction.

-

Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.

-

Conclusion

The this compound-induced RIP2 kinase signaling pathway is a fundamental component of the innate immune response to bacterial infection. A thorough understanding of this pathway, from the initial ligand recognition to the downstream cellular responses, is crucial for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides a foundational resource for researchers in this field, offering a summary of the core signaling events, relevant quantitative data, and detailed experimental protocols to facilitate further investigation. The continued exploration of this pathway holds significant promise for uncovering new therapeutic strategies to modulate the immune system for the treatment of human disease.

References

- 1. invivogen.com [invivogen.com]

- 2. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XIAP mediates NOD signaling via interaction with RIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tandem CARDs of NOD2: Intramolecular Interactions and Recognition of RIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathogen Sensing by Nucleotide-binding Oligomerization Domain-containing Protein 2 (NOD2) Is Mediated by Direct Binding to Muramyl Dipeptide and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

M-TriDAP: A Technical Guide to a Key Modulator of Innate Immunity

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), a meso-diaminopimelic acid (mDAP)-containing muramyl tripeptide, is a crucial component of peptidoglycan found predominantly in the cell walls of Gram-negative bacteria.[1] As a peptidoglycan degradation product, this compound plays a significant role in host-pathogen interactions by acting as a potent activator of the innate immune system. This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Core Concepts: Structure, Recognition, and Signaling

This compound is recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1] This recognition event triggers a signaling cascade that is central to the innate immune response against bacterial pathogens.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Full Name | N-acetyl-muramyl-L-Alanyl-γ-D-Glutamyl-meso-diaminopimelic acid | [1] |

| Chemical Formula | C₂₆H₄₃N₅O₁₅ | [1] |

| Molecular Weight | 665.64 g/mol | [1] |

| Source | Primarily a degradation product of Gram-negative bacteria peptidoglycan. Also available as a synthetic compound. | [1] |

| Solubility | Water | [1] |

| Appearance | Lyophilized powder | [1] |

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1][2] This interaction, mediated by their respective caspase activation and recruitment domains (CARD), is a critical step in the downstream signaling that leads to the activation of two major pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, orchestrating an effective immune response.[1][3]

Caption: this compound induced NOD1 signaling pathway.

Quantitative Bioactivity Data

The biological activity of this compound is dose-dependent. The following tables summarize key quantitative data from various studies, highlighting the concentrations required to elicit specific cellular responses.

Table 2: this compound Dose-Response for NF-κB Activation

| Cell Line | This compound Concentration | Outcome | Reference |

| HEK293 expressing NOD1 | 0.5 µg/ml | Reliable increase in NF-kB-dependent β-galactosidase gene expression | [5] |

| HEK293 expressing NOD1 | 1-10 µg/ml | Significant increase in NF-kB-dependent β-galactosidase gene expression | [5] |

| A549-Dual (lung epithelial) | Not specified, but dose-dependent | Significant induction of NF-κB pathway | [6] |

Table 3: this compound Induced Cytokine and Chemokine Production

| Cell Type | This compound Concentration | Cytokine/Chemokine Measured | Outcome | Reference |

| Human Cord Blood-Derived Mast Cells (CBMCs) | Not specified, but dose-dependent | IL-8, MIP-1α, MIP-1β, TNF | Dose-dependent release | [7] |

| Human Cord Blood-Derived Mast Cells (CBMCs) | 1,500 nM (with 0.1 µg/ml LPS) | IL-8 | Augmented secretion | [7] |

| Lung Epithelial Cells | Not specified, but dose-dependent | IL-8+ cells | Dose-dependent increase in percentage | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | IL-1β, IL-10, TNFα | Production of these cytokines (NOD2-dependent in these cells) | [3] |

Note: The working concentration for this compound in various cellular assays typically ranges from 100 ng/ml to 10 µg/ml.[1]

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in vitro.

Cell Culture and Stimulation

-

Cell Lines:

-

HEK-Blue™ NOD1/NOD2 Cells (InvivoGen): These cells are engineered to express human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They are a common tool for screening NOD1/2 agonists.[1]

-

Human Lung Epithelial Cells (e.g., A549): Useful for studying the effects of this compound in the context of respiratory immunity.[6]

-

Human Monocytic Cells (e.g., THP-1): Can be differentiated into macrophage-like cells and are a valuable model for studying innate immune responses.

-

Primary Cells: Human peripheral blood mononuclear cells (PBMCs) or cord blood-derived mast cells (CBMCs) provide a more physiologically relevant system but may exhibit greater donor-to-donor variability.[3][7]

-

-

General Protocol:

-

Culture cells in the appropriate medium and conditions until they reach the desired confluency.

-

Prepare a stock solution of this compound in sterile, endotoxin-free water.[1]

-

Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. A typical dose-response experiment might use concentrations ranging from 100 ng/ml to 10 µg/ml.[1]

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for a specified period. This can range from a few hours for signaling pathway analysis (e.g., 1-4 hours for NF-κB translocation) to 24 hours for cytokine production analysis.[8]

-

Measurement of NF-κB Activation

-

Reporter Gene Assays (e.g., with HEK-Blue™ Cells):

-

After stimulating the cells with this compound for the desired time (e.g., 24 hours), collect the supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of NF-κB activation.

-

-

Western Blotting for IκB Degradation or p65 Phosphorylation:

-

Lyse the cells at various time points after this compound stimulation.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for total IκB, phosphorylated IκB, total p65, and phosphorylated p65.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in IκB levels or an increase in phosphorylated p65 indicates NF-κB activation.

-

Quantification of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant after stimulation with this compound.

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-8, TNF-α, or IL-6).

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.

-

Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

-

-

Cytometric Bead Array (CBA) / LUMINEX:

-

These multiplex assays allow for the simultaneous quantification of multiple cytokines from a small volume of supernatant.[7]

-

The procedure involves incubating the supernatant with a mixture of beads, each coated with a capture antibody specific for a different cytokine.

-

A fluorescently labeled detection antibody is then added, creating a "sandwich" on the bead.

-

The samples are analyzed using a flow cytometer, which identifies the individual bead populations and quantifies the amount of each cytokine based on the fluorescence intensity.

-

Caption: General experimental workflow for this compound studies.

Applications in Drug Development

The crucial role of the NOD1 signaling pathway in innate immunity makes this compound and its derivatives important molecules in drug discovery and development.

-

Adjuvants: As a potent immune stimulator, this compound and other NOD1 agonists have been investigated as vaccine adjuvants to enhance the adaptive immune response to antigens.

-

Immunomodulators: Understanding the pro-inflammatory effects of this compound is vital for developing therapies for inflammatory diseases where bacterial components may play a role, such as certain inflammatory bowel diseases.

-

Anti-infectives: The ability of this compound to induce an antiviral state in lung epithelial cells suggests that targeting the NOD1 pathway could be a strategy for developing host-directed therapies against respiratory viruses.[6][9]

References